Integrated Oxazolidin-2-one Ligand for Copper-Catalyzed N-Arylation
The oxazolidin-2-one terminus of this compound is not a passive structural unit but a validated ligand for copper-catalyzed N-arylation, a functionality absent in standard azido-PEG linkers like Azido-PEG4-amine or Azido-PEG4-NHS [1]. The parent oxazolidin-2-one ligand system has demonstrated broad substrate applicability for coupling pyrrole, imidazole, and indole with aryl iodides, bromides, and chlorides [1].
| Evidence Dimension | Functional Group Reactivity / Orthogonality |
|---|---|
| Target Compound Data | Contains an oxazolidin-2-one moiety capable of acting as a ligand for Cu-catalyzed N-arylation. |
| Comparator Or Baseline | Azido-PEG4-amine / Azido-PEG4-NHS: Possess an amine or NHS ester group for standard amide coupling, but lack any metal-catalyzed cross-coupling functionality. |
| Quantified Difference | Qualitative difference: Orthogonal reactivity profile enabling a distinct class of bioconjugation and small molecule coupling reactions. |
| Conditions | Synthetic chemistry context; class-level inference based on established oxazolidin-2-one ligand chemistry [1]. |
Why This Matters
This orthogonal reactivity enables a unique, sequential modular assembly strategy where the azide group can be used for click chemistry and the oxazolidinone group for copper-catalyzed N-arylation, which is impossible with simpler azido-PEG linkers.
- [1] Ma, H., Wu, S., Sun, Q., & Lei, Z. (2010). Oxazolidin-2-one as Efficient Ligand for the Copper-Catalyzed N-arylation of Pyrrole, Imidazole and Indole. Letters in Organic Chemistry, 7(3), 212-218. View Source
